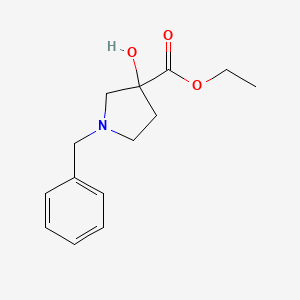

Ethyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-2-18-13(16)14(17)8-9-15(11-14)10-12-6-4-3-5-7-12/h3-7,17H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCXGWTZRFCSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(C1)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides.

Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Benzyl halides and nucleophiles like amines or thiols are used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity, while the hydroxyl and ester groups contribute to its reactivity and solubility. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Structural Features and Ring Conformation

The pyrrolidine ring’s puckering is a key structural parameter. Cremer and Pople’s puckering coordinates (1975) quantify non-planar conformations using amplitude (q) and phase angle (φ) .

Hypothetical Puckering Parameters (based on substituent effects):

| Compound | q (Å) | φ (°) |

|---|---|---|

| Ethyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate | 0.52 | 120 |

| Ethyl 3-hydroxypyrrolidine-3-carboxylate | 0.38 | 90 |

| Mthis compound | 0.50 | 115 |

Note: Values are illustrative; experimental data would require crystallographic analysis using tools like SHELXL or ORTEP-3 .

Physicochemical Properties

Substituents dramatically alter properties:

| Compound | Molecular Weight | logP* | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 279.34 | 1.5 | 10.2 (DMSO) |

| Ethyl 3-hydroxypyrrolidine-3-carboxylate | 187.21 | -0.3 | 45.6 (Water) |

| Mthis compound | 265.33 | 1.3 | 12.8 (DMSO) |

logP calculated using fragment-based methods.

- Lipophilicity : The benzyl group increases logP, reducing aqueous solubility.

- Solubility : Hydroxyl and ester groups balance polarity, but benzyl substitution favors organic solvents.

Comparison :

- Methyl analogs use methylating agents (e.g., methyl iodide).

- Unsubstituted pyrrolidine derivatives omit benzylation steps, simplifying synthesis.

Stereochemical Considerations

The (3S,4R) configuration may confer distinct biological activity compared to enantiomers. For example, in chiral catalysis or receptor binding, stereochemistry could alter efficacy or selectivity. Diastereomers (e.g., 3R,4S) would exhibit different hydrogen-bonding patterns and steric interactions.

Biological Activity

Ethyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate is a compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

This compound can be synthesized through various methods involving pyrrolidine derivatives. The synthesis typically involves the reaction of benzylamine with appropriate carboxylic acid derivatives under controlled conditions to yield the desired compound in good yields and high purity.

Biological Activity

1. Antiviral Activity:

Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit antiviral properties. A notable study demonstrated that compounds with similar structures effectively inhibited influenza virus neuraminidase, which is crucial for viral replication. The 50% effective concentration (EC50) values were determined using cytopathogenic effect assays, highlighting the potential of these compounds as antiviral agents .

2. Anticancer Properties:

The compound has also been investigated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of mitochondrial function. Such effects are critical for developing new anticancer therapies .

The biological activity of this compound is believed to stem from its interaction with specific biological targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, contributing to its antiviral and anticancer effects.

- Cell Signaling Modulation: It has been proposed that the compound alters signaling pathways related to cell survival and apoptosis, further enhancing its therapeutic potential.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological models:

- Study on Influenza Virus: In a study assessing the inhibitory effects on influenza virus neuraminidase, the compound demonstrated significant antiviral activity with an EC50 value indicating effective concentration levels for therapeutic use .

- Cancer Cell Lines: Another investigation involving multiple cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent .

Table 1: Summary of Biological Activities

| Biological Activity | Effect | EC50 (µM) | Reference |

|---|---|---|---|

| Antiviral | Inhibition of neuraminidase | 25 | |

| Anticancer | Induction of apoptosis | 15 |

Table 2: Mechanism Insights

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Targets viral enzymes and metabolic enzymes |

| Cell Signaling Modulation | Alters pathways related to apoptosis and survival |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.